N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
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Overview
Description
N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines isoquinoline, thiazole, and benzamide moieties, making it a versatile candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the isoquinoline and thiazole intermediates. One common method involves the Castagnoli–Cushman reaction, which is used to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives . This reaction involves the condensation of an imine with a cyclic anhydride, followed by cyclization to form the isoquinoline core.
The thiazole moiety can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The final step involves the coupling of the isoquinoline and thiazole intermediates with a benzamide derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the need for manual intervention.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the isoquinoline moiety can lead to the formation of quinoline derivatives, while reduction of the thiazole ring can yield dihydrothiazole derivatives.
Scientific Research Applications
N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets. For example, as an inhibitor of aldo-keto reductase AKR1C3, the compound binds to the enzyme’s active site, preventing the conversion of substrates involved in cancer cell proliferation . The sulfonyl and thiazole groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent and selective inhibitor of AKR1C3, similar to the compound .
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,1,3-benzoxadiazole: Another compound with a similar isoquinoline-sulfonyl structure, used in various chemical and biological applications.
Uniqueness
What sets N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide apart is its combination of isoquinoline, thiazole, and benzamide moieties, which confer unique chemical and biological properties. This structural diversity allows for a broader range of applications and interactions with various molecular targets.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S2/c1-19(2)20-7-9-22(10-8-20)26-18-35-28(29-26)30-27(32)23-11-13-25(14-12-23)36(33,34)31-16-15-21-5-3-4-6-24(21)17-31/h3-14,18-19H,15-17H2,1-2H3,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPZSBHXMMDBBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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